
BDP TMR azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BDP TMR azide is a borondipyrromethene fluorophore with an azide functional group. It is known for its high fluorescence quantum yield and long fluorescence lifetime, making it suitable for various fluorescence-based applications. This compound is commonly used in oligonucleotide labeling and amino acid sequencing due to its compatibility with TAMRA dye channels .
準備方法
Synthetic Routes and Reaction Conditions
BDP TMR azide is synthesized through a series of chemical reactions involving borondipyrromethene (BDP) as the core structure. The azide functional group is introduced via a nucleophilic substitution reaction. The typical synthetic route involves the following steps:
Formation of BDP Core: The BDP core is synthesized by reacting pyrrole with a boron-containing reagent under controlled conditions.
Introduction of Azide Group: The azide group is introduced by reacting the BDP core with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
化学反応の分析
Types of Reactions
BDP TMR azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the azide-alkyne cycloaddition.
Solvents: DMF, DMSO, and alcohols are commonly used solvents for these reactions.
Major Products
The major products formed from these reactions include various bioconjugates and labeled biomolecules, which are used in fluorescence imaging and other analytical applications .
科学的研究の応用
BDP TMR azide has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of fluorescent probes and sensors.
Biology: Employed in fluorescence imaging to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and materials for various industrial applications
作用機序
BDP TMR azide exerts its effects through its high fluorescence quantum yield and long fluorescence lifetime. The azide group allows for easy conjugation with other molecules via click chemistry, enabling the creation of fluorescently labeled biomolecules. These labeled biomolecules can then be used in various imaging and analytical techniques to study biological processes and detect specific targets .
類似化合物との比較
BDP TMR azide is unique due to its high fluorescence quantum yield and long fluorescence lifetime. Similar compounds include:
BDP TMR alkyne: Similar to this compound but with an alkyne functional group for click chemistry reactions.
BDP TMR amine: Contains an amino group and is used for fluorescence polarization assays.
BDP TMR carboxylic acid: Features a carboxylic acid group and is used for labeling applications.
These compounds share similar spectral properties but differ in their functional groups, making them suitable for different applications .
特性
分子式 |
C24H27BF2N6O2 |
|---|---|
分子量 |
480.3 g/mol |
IUPAC名 |
N-(3-azidopropyl)-3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanamide |
InChI |
InChI=1S/C24H27BF2N6O2/c1-16-21(10-12-24(34)29-13-4-14-30-31-28)17(2)32-23(16)15-19-7-11-22(33(19)25(32,26)27)18-5-8-20(35-3)9-6-18/h5-9,11,15H,4,10,12-14H2,1-3H3,(H,29,34) |
InChIキー |
RDEBWDYUAWKFLF-UHFFFAOYSA-N |
正規SMILES |
[B-]1(N2C(=C(C(=C2C=C3[N+]1=C(C=C3)C4=CC=C(C=C4)OC)C)CCC(=O)NCCCN=[N+]=[N-])C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




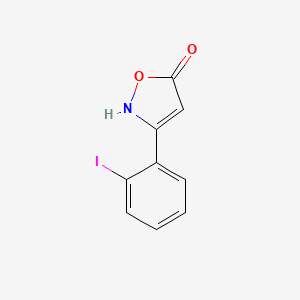
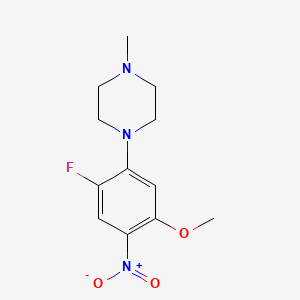

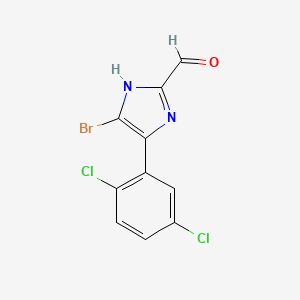



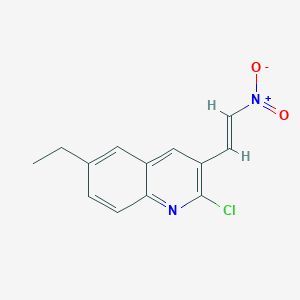
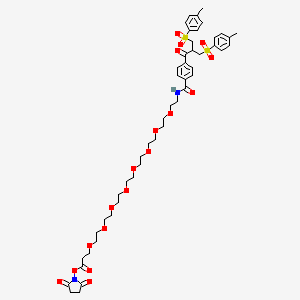

![(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B13714344.png)

